4,4,5,5-Tetramethyl-2-(2-methylallyl)-1,3,2-dioxaborolane
Overview
Description
4,4,5,5-Tetramethyl-2-(2-methylallyl)-1,3,2-dioxaborolane is an organoboron compound characterized by its unique structure, which includes a dioxaborolane ring. This compound is of significant interest in organic chemistry due to its stability and reactivity, making it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(2-methylallyl)-1,3,2-dioxaborolane typically involves the reaction of 2-methylallyl alcohol with bis(pinacolato)diboron under catalytic conditions. Common catalysts used in this reaction include palladium or copper complexes. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often involve moderate temperatures and the use of solvents like tetrahydrofuran (THF) or toluene to facilitate the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may involve more robust purification techniques, such as distillation or chromatography, to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetramethyl-2-(2-methylallyl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or esters.
Reduction: Reduction reactions can convert the compound into different boron-containing species.
Substitution: It can participate in substitution reactions, where the dioxaborolane ring is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or sodium periodate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve nucleophiles such as amines or alcohols under basic conditions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic acids, while substitution reactions can produce various boronate esters or other functionalized boron compounds .
Scientific Research Applications
4,4,5,5-Tetramethyl-2-(2-methylallyl)-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound is utilized in the development of boron-containing drugs and enzyme inhibitors.
Industry: The compound is used in the production of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 4,4,5,5-Tetramethyl-2-(2-methylallyl)-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. The dioxaborolane ring can interact with nucleophiles, electrophiles, and radicals, facilitating a range of chemical transformations. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biological systems or catalytic activity in industrial processes .
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Similar structure but lacks the 2-methylallyl group.
4,4,5,5-Tetramethyl-2-(2-methylpropyl)-1,3,2-dioxaborolane: Similar structure with a different alkyl group.
4,4,5,5-Tetramethyl-2-(2-methylbutyl)-1,3,2-dioxaborolane: Another similar compound with a longer alkyl chain.
Uniqueness
4,4,5,5-Tetramethyl-2-(2-methylallyl)-1,3,2-dioxaborolane is unique due to its specific alkyl group, which imparts distinct reactivity and stability compared to other similar compounds. This uniqueness makes it particularly valuable in certain synthetic applications and research contexts .
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-(2-methylprop-2-enyl)-1,3,2-dioxaborolane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19BO2/c1-8(2)7-11-12-9(3,4)10(5,6)13-11/h1,7H2,2-6H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLUSJINKGBXOIN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CC(=C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19BO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80456546 | |
Record name | 4,4,5,5-Tetramethyl-2-(2-methylprop-2-en-1-yl)-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80456546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
167773-10-6 | |
Record name | 4,4,5,5-Tetramethyl-2-(2-methylprop-2-en-1-yl)-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80456546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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